molecular formula C12H19NO4S B2965175 N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide CAS No. 2034331-69-4

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide

Cat. No.: B2965175
CAS No.: 2034331-69-4
M. Wt: 273.35
InChI Key: PTEHJIYNZBWKGK-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide is a chemical compound with the molecular formula C12H19NO4S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2,3-dimethoxy-2-methylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus affecting cellular pH regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-butylbenzenesulfonamide
  • N-ethylbenzenesulfonamide
  • N-methylbenzenesulfonamide

Uniqueness

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide is unique due to its specific substituents, which confer distinct chemical properties and biological activities compared to other benzenesulfonamides. Its dimethoxy and methylpropyl groups enhance its solubility and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-12(17-3,10-16-2)9-13-18(14,15)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEHJIYNZBWKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1)(COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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